Dichloroacetate

説明

Dichloroacetate is a man-made chemical compound that is a salt of dichloroacetic acid. It is typically produced as a by-product of the chlorine disinfection of water. This compound has been studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, which plays a role in cellular energy production .

準備方法

合成経路と反応条件: ジクロロ酢酸塩は通常、トリクロロ酢酸の還元によって調製されます。 別の方法としては、クロラール水和物を水中で炭酸カルシウムとシアン化ナトリウムと反応させ、その後塩酸で酸性化する方法があります .

工業生産方法: ジクロロ酢酸塩の工業生産では、高純度と高収率を確保するために、大規模合成と精製プロセスに重点を置いた同様の方法が採用されます。 この化合物は通常、粉末状で製造され、治療目的で錠剤に加工することができます .

反応の種類:

酸化: ジクロロ酢酸塩は酸化反応を起こす可能性がありますが、これはあまり一般的ではありません。

還元: この化合物は通常、トリクロロ酢酸の還元によって調製されます。

置換: ジクロロ酢酸塩は、特にエステルの生成において、置換反応に関与することができます。

一般的な試薬と条件:

還元: トリクロロ酢酸は、適切な還元剤を使用して還元されます。

置換: 反応には、多くの場合、エステルを形成するためのアルコールが含まれます。

主な製品:

エステル: 置換反応によって生成されます。

還元化合物: トリクロロ酢酸の還元によって生成されます.

科学的研究の応用

作用機序

ジクロロ酢酸塩は、主にピルビン酸脱水素酵素キナーゼを阻害することで効果を発揮します。この阻害により、ピルビン酸をアセチルCoAに変換することで、細胞エネルギー産生において重要な役割を果たすピルビン酸脱水素酵素複合体が活性化されます。 このシフトは、エネルギー産生のために解糖系に依存する癌細胞を標的にするのに特に有益な、解糖系よりも酸化的リン酸化を促進します .

類似の化合物:

クロロ酢酸: 同じハロゲン化酢酸ですが、用途が異なります。

トリクロロ酢酸: ジクロロ酢酸の調製に使用されます。

酢酸: ハロゲン化酢酸の母体化合物です。

独自性: ジクロロ酢酸塩は、ピルビン酸脱水素酵素キナーゼを阻害する能力においてユニークであり、細胞代謝を変化させる上で特に効果的です。 この特性は、他の類似化合物とは異なり、潜在的な治療用途の基盤となります .

類似化合物との比較

Chloroacetic Acid: Another halogenated acetic acid with similar properties but different applications.

Trichloroacetic Acid: Used in the preparation of dichloroacetate.

Acetic Acid: The parent compound of halogenated acetic acids.

Uniqueness: this compound is unique in its ability to inhibit pyruvate dehydrogenase kinase, making it particularly effective in altering cellular metabolism. This property distinguishes it from other similar compounds and underpins its potential therapeutic applications .

生物活性

Dichloroacetate (DCA) is a small molecule that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. Its primary mechanism of action involves the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to increased activity of pyruvate dehydrogenase (PDH) and promotes aerobic glycolysis over anaerobic pathways. This article explores the biological activity of DCA, highlighting its mechanisms, therapeutic applications, case studies, and relevant research findings.

DCA exerts its effects primarily through the following mechanisms:

- Inhibition of PDK : By inhibiting PDK, DCA increases the conversion of pyruvate to acetyl-CoA, facilitating its entry into the mitochondria for aerobic metabolism, thereby reducing lactate production and promoting oxidative phosphorylation .

- Restoration of Mitochondrial Function : DCA helps restore mitochondrial function in cancer cells, which often exhibit altered metabolism characterized by the Warburg effect—favoring glycolysis even in the presence of oxygen .

- Induction of Apoptosis : In cancer cells, DCA has been shown to increase reactive oxygen species (ROS) levels and activate apoptosis pathways, leading to reduced tumor growth in both in vitro and in vivo studies .

Therapeutic Applications

DCA has been investigated for various conditions:

- Cancer Treatment : DCA has shown promise in treating several types of cancer by reversing metabolic adaptations that allow tumors to thrive. It has been particularly noted for its effects on solid tumors and brain cancers .

- Metabolic Disorders : DCA is used to treat congenital lactic acidosis and other metabolic disorders due to its ability to lower lactate levels effectively .

- Cancer-Related Fatigue : Recent studies indicate that DCA may alleviate cancer-related fatigue without compromising the effectiveness of standard cancer therapies .

Case Studies

Several case studies highlight the efficacy and safety of DCA:

- Non-Small Cell Lung Cancer : A 49-year-old female patient with non-small-cell lung cancer and leptomeningeal carcinomatosis survived 64 weeks after initiating oral DCA treatment post-radiation therapy. This case suggests potential benefits of DCA in advanced malignancies .

- Cisplatin-Induced Nephrotoxicity : In a mouse model, pretreatment with DCA significantly reduced renal damage caused by cisplatin, suggesting a protective role against chemotherapy-induced toxicity without interfering with anticancer effects .

- Cancer-Related Fatigue in Mice : In preclinical models, DCA improved physical function and motivation in tumor-bearing mice while preserving the efficacy of immunotherapy and chemotherapy .

Research Findings

A summary of key findings from recent studies on DCA includes:

特性

IUPAC Name |

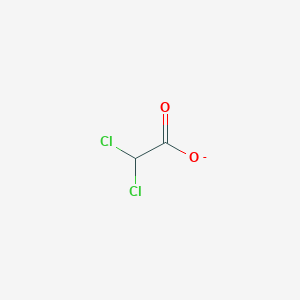

2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHNDFMNIQAHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-43-6 (Acid) | |

| Record name | Dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40158610 | |

| Record name | Dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-80-4 | |

| Record name | Dichloroacetate anion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。